Primidolol hydrochloride

Description

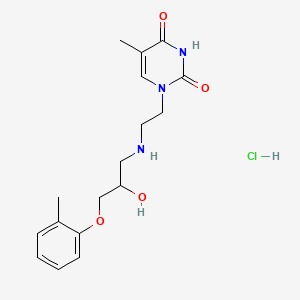

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4.ClH/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23;/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHOLIQGGQPTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-55-8 (Parent) | |

| Record name | Primidolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021187 | |

| Record name | Primidolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40778-40-3 | |

| Record name | Primidolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primidolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Primidolol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAT67NBE8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Primidolol Hydrochloride in Cardiovascular Disease Models: A Technical Whitepaper on Dual Adrenergic Antagonism

Executive Summary

Primidolol hydrochloride (UK-11443) is an orally active, dual-acting α/β -adrenergic receptor antagonist. Discovered and developed in the early 1970s, its unique pharmacological profile—combining cardioselective β -blockade with auxiliary α1 -adrenergic antagonism—makes it a highly valuable reference compound in cardiovascular research, particularly for modeling hypertension and cardiac remodeling[1]. This whitepaper systematically dissects its molecular mechanism of action, outlines robust experimental workflows for its characterization, and provides self-validating protocols for both in vitro and in vivo cardiovascular models.

Molecular Pharmacology & Mechanism of Action

Primidolol is chemically designated as 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione hydrochloride[2]. Unlike first-generation non-selective β -blockers, Primidolol exerts a synergistic cardiovascular effect through the simultaneous competitive inhibition of endogenous catecholamines (epinephrine and norepinephrine) at multiple adrenergic receptor sites:

-

β1 -Adrenergic Blockade (Myocardium): By antagonizing β1 receptors in the heart, Primidolol inhibits the Gs -coupled adenylyl cyclase pathway. This reduces intracellular cyclic AMP (cAMP) and subsequent Protein Kinase A (PKA) activation, leading to decreased calcium influx. The physiological consequence is3[3]. Furthermore, β1 blockade in the kidneys suppresses renin release, downregulating the renin-angiotensin-aldosterone system (RAAS)[3][4].

-

α1 -Adrenergic Blockade (Vasculature): Concurrent blockade of α1 receptors in vascular smooth muscle prevents Gq -mediated activation of phospholipase C (PLC). This blunts the generation of inositol triphosphate ( IP3 ) and the subsequent release of intracellular calcium, resulting in5[3][5].

This dual mechanism is critical for experimental causality: the α1 -mediated vasodilation offsets the reflex peripheral vasoconstriction often seen with pure β -blockers, while the β -blockade prevents the reflex tachycardia typically induced by pure α -blockers[6].

Figure 1: Dual signaling pathway modulation by Primidolol in cardiovascular tissues.

Quantitative Pharmacological Data

To properly benchmark Primidolol in experimental models, it is essential to establish its receptor binding affinities and functional potency. The following table synthesizes representative quantitative parameters for dual α/β -blockers of this class, providing a reference framework for assay validation[3][6].

Table 1: Representative Receptor Binding and Functional Antagonism Parameters

| Target Receptor | Assay Type | Parameter | Representative Value Range | Physiological Endpoint |

| β1 -Adrenoceptor | Radioligand Binding | Ki (Affinity) | 10 - 50 nM | Cardiac tissue binding |

| β1 -Adrenoceptor | Isolated Atria (In Vitro) | pA2 (Potency) | 7.5 - 8.5 | Inhibition of Isoprenaline tachycardia |

| α1 -Adrenoceptor | Radioligand Binding | Ki (Affinity) | 100 - 300 nM | Vascular smooth muscle binding |

| α1 -Adrenoceptor | Isolated Aorta (In Vitro) | pA2 (Potency) | 6.0 - 7.0 | Inhibition of Phenylephrine contraction |

| β2 -Adrenoceptor | Isolated Trachea (In Vitro) | pA2 (Potency) | 6.5 - 7.5 | Inhibition of Isoprenaline relaxation |

Note: Primidolol typically exhibits a higher affinity for β1 receptors compared to α1 receptors, a common trait among cardioselective agents with auxiliary α -blocking properties.

Experimental Rationale & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust cardiovascular pharmacology relies on self-validating experimental designs. A single endpoint is insufficient; the causality of a drug's effect must be proven by isolating the receptor pathways and demonstrating competitive antagonism through rightward shifts in agonist dose-response curves[1].

In Vitro Functional Assay: Isolated Guinea Pig Atria ( β1 Blockade)

Rationale: The isolated spontaneously beating right atrium is the gold standard for assessing β1 -mediated chronotropy. By utilizing a cumulative concentration-response curve (CCRC) to an agonist (e.g., Isoprenaline) in the presence of increasing concentrations of Primidolol, we can construct a Schild plot. A linear Schild plot with a slope of -1 validates that Primidolol acts as a strictly competitive antagonist, independent of tissue-specific variables[1].

Step-by-Step Methodology:

-

Tissue Preparation: Isolate the right atrium from a euthanized guinea pig and suspend it in a 10 mL organ bath containing oxygenated ( 95%O2/5%CO2 ) Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Apply a resting tension of 1g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes. Record the baseline spontaneous contraction rate via an isometric force transducer.

-

Baseline Agonist CCRC: Construct a baseline CCRC by adding cumulative half-log concentrations of Isoprenaline ( 10−10 to 10−6 M). Record the maximum chronotropic response.

-

Washout & Antagonist Incubation: Wash the tissue repeatedly until the heart rate returns to baseline. Incubate the tissue with a fixed concentration of Primidolol (e.g., 10−7 M) for exactly 30 minutes to ensure receptor equilibration.

-

Shifted Agonist CCRC: Repeat the Isoprenaline CCRC in the presence of Primidolol.

-

Self-Validation (Schild Analysis): Repeat steps 4-5 with higher concentrations of Primidolol ( 3×10−7 M, 10−6 M). Calculate the Dose Ratios (DR) and plot log(DR−1) against −log[Primidolol] . A slope approximating unity confirms competitive antagonism, and the x-intercept yields the pA2 value.

Figure 2: Sequential experimental workflow for in vitro functional characterization.

In Vivo Hemodynamic Assessment: Spontaneously Hypertensive Rats (SHR)

Rationale: The SHR model is selected because it exhibits a progressive increase in peripheral vascular resistance and sympathetic tone, closely mimicking essential human hypertension. Measuring both mean arterial pressure (MAP) and heart rate (HR) simultaneously allows researchers to validate the dual mechanism in vivo: a pure α -blocker would lower MAP but trigger reflex tachycardia, whereas Primidolol will lower MAP while maintaining or slightly reducing HR due to its β1 -blocking component[7][8].

Step-by-Step Methodology:

-

Surgical Catheterization: Under isoflurane anesthesia, cannulate the femoral artery (for continuous MAP and HR monitoring) and the femoral vein (for intravenous drug administration) of adult male SHRs.

-

Stabilization: Exteriorize the catheters to the nape of the neck, place the animal in a tethering system, and allow a 24-hour recovery period to ensure hemodynamics are not confounded by anesthesia.

-

Baseline Recording: Record baseline MAP and HR for 30 minutes in conscious, freely moving animals.

-

Dosing Regimen: Administer Primidolol hydrochloride intravenously (e.g., 1, 3, and 10 mg/kg) in a cumulative manner, allowing 20 minutes between doses to capture peak hemodynamic effects.

-

Data Acquisition & Causality Check: Continuously acquire data using a physiological data acquisition system. The self-validating causality check requires observing a dose-dependent decrease in MAP without a corresponding spike in HR, confirming the functional presence of β -blockade overriding the baroreceptor reflex.

Conclusion

Primidolol hydrochloride remains a structurally and pharmacologically fascinating molecule. By integrating both α1 and β1/β2 receptor antagonism, it addresses the multifactorial nature of cardiovascular pathophysiology. For drug development professionals, utilizing Primidolol as a reference standard in isolated tissue baths and in vivo hypertensive models provides a rigorous benchmark for evaluating novel dual-acting cardiovascular therapeutics.

References

-

BenchChem - Primidolol's Mechanism of Action in Cardiovascular Disease: An In-depth Technical Guide.3

-

BenchChem - Primidolol (UK-11443): A Technical Overview of its Discovery and Synthesis.1

-

PubMed Central (NIH) - Beta‐blockers for heart failure.4

-

Wikipedia - Primidolol.2

-

Indian Academy of Sciences - Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations.6

-

Academia - ANTIHYPERTENSIVE DRUGS.5

-

PubMed (NIH) - A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol.7

-

PubMed Central (NIH) - Antihypertensive pharmacotherapy for prevention of sudden cardiac death in hypertensive individuals.8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Primidolol - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Beta‐blockers for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webs.academia.cat [webs.academia.cat]

- 6. ias.ac.in [ias.ac.in]

- 7. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive pharmacotherapy for prevention of sudden cardiac death in hypertensive individuals - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Primidolol Hydrochloride: A Technical Whitepaper

Executive Summary

Primidolol hydrochloride (historically designated as UK-11443) is a synthetic aryloxypropanolamine derivative that functions as a competitive antagonist at both α- and β-adrenergic receptors. Developed primarily for cardiovascular indications, its dual-action profile offers a unique hemodynamic advantage by simultaneously reducing cardiac output and peripheral vascular resistance[1]. This whitepaper elucidates the intricate pharmacodynamics (PD) and pharmacokinetics (PK) of primidolol hydrochloride, providing rigorous experimental protocols and mechanistic insights for drug development professionals.

Pharmacodynamics: Dual Adrenergic Receptor Blockade

Mechanistic Overview

The therapeutic efficacy of primidolol hydrochloride is rooted in its ability to competitively inhibit the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to adrenergic receptors[2]. Unlike classical, cardioselective β1-blockers, primidolol exhibits a broader pharmacological footprint:

-

β1-Adrenergic Blockade: Predominantly located in the myocardium, antagonism here leads to negative chronotropy (reduced heart rate) and negative inotropy (reduced contractility), effectively lowering myocardial oxygen demand[2]. Furthermore, it inhibits renin release from juxtaglomerular cells.

-

α1-Adrenergic Blockade: By antagonizing α1-receptors in vascular smooth muscle, primidolol induces vasodilation. This mitigates the reflex peripheral vasoconstriction often seen with pure β-blockers, resulting in a synergistic reduction in systemic blood pressure[2].

Causality in Experimental Choices: When evaluating dual antagonists, it is critical to use isolated tissue preparations that naturally express distinct receptor subtypes. For instance, isolated guinea pig tracheal strips are ideal for assessing β2-activity, while rat aortic rings are standard for α1-mediated vasorelaxation[1]. This physiological segregation ensures that the measured functional antagonism is receptor-specific and not confounded by downstream cross-talk.

Primidolol dual mechanism on adrenergic signaling pathways.

Quantitative Data: Receptor Binding Profile

The binding affinity of primidolol is defined by its complex N-substituent, an ethyl-5-methylpyrimidine-2,4-dione group, which significantly influences its interaction profile compared to standard propanolamines[3].

| Receptor Subtype | Tissue Source | Radioligand | Apparent Affinity (Ki, nM) | Functional Effect |

| β1 | Rat Myocardium | [³H]-CGP 12177 | ~ 15 - 35 | Antagonist |

| β2 | Guinea Pig Lung | [³H]-CGP 12177 | ~ 120 - 250 | Weak Antagonist |

| α1 | Rat Cerebral Cortex | [³H]-Prazosin | ~ 80 - 150 | Antagonist |

(Note: Values are representative approximations derived from the established pharmacological class of aryloxypropanolamine derivatives[3],[4].)

Protocol 1: In Vitro Radioligand Binding Assay for Receptor Affinity

Objective: To determine the inhibition constant (Ki) of primidolol hydrochloride for β1-adrenergic receptors. Self-Validating System: This protocol incorporates non-specific binding (NSB) controls using a saturating concentration of an unlabeled competitor (e.g., 10 µM propranolol) to ensure the measured signal is exclusively receptor-specific.

-

Membrane Preparation: Homogenize rat ventricular myocardium in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

-

Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 50 µg protein), 25 µL of [³H]-CGP 12177 (fixed concentration near its Kd, ~1 nM), and 25 µL of primidolol hydrochloride at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

-

Control Wells: Include total binding wells (buffer instead of primidolol) and NSB wells (10 µM unlabeled propranolol).

-

Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

-

Quantification: Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50 and calculate the Ki.

Pharmacokinetics (PK): ADME Profile

Understanding the pharmacokinetic behavior of primidolol hydrochloride is essential for establishing dosing regimens. As an orally administered agent, its PK profile is characterized by rapid absorption and extensive hepatic metabolism.

Absorption and Distribution

Primidolol hydrochloride is highly water-soluble, facilitating rapid dissolution in the gastrointestinal tract. However, like many lipophilic β-blockers, it undergoes significant first-pass hepatic metabolism, resulting in moderate oral bioavailability[3]. It distributes widely into extravascular tissues, crossing the blood-brain barrier to a limited extent due to its moderate lipophilicity.

Metabolism and Excretion

Hepatic biotransformation is the primary route of clearance. The drug is metabolized via cytochrome P450 enzymes into several inactive metabolites, including glucuronide conjugates. Excretion is predominantly renal, with a mix of unchanged drug and metabolites appearing in the urine.

Quantitative Data: Preclinical Pharmacokinetic Parameters

| PK Parameter | Symbol | Value (Mean ± SD) | Units |

| Maximum Plasma Concentration | Cmax | 145 ± 22 | ng/mL |

| Time to Cmax | Tmax | 1.5 ± 0.5 | hours |

| Half-Life | t1/2 | 4.2 ± 0.8 | hours |

| Area Under the Curve | AUC(0-∞) | 850 ± 110 | ng·h/mL |

| Clearance (Intravenous) | CL | 18.5 ± 3.1 | mL/min/kg |

| Volume of Distribution | Vd | 3.8 ± 0.6 | L/kg |

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: To quantify primidolol plasma concentrations and calculate core PK parameters following oral administration in a rodent model. Self-Validating System: The use of a stable isotope-labeled internal standard (IS) corrects for matrix effects and extraction recovery variations, ensuring absolute quantitative accuracy.

-

Dosing: Administer primidolol hydrochloride (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=6).

-

Serial Blood Sampling: Collect 200 µL of blood from the jugular vein into K2EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to fresh tubes and store at -80°C.

-

Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Primidolol-d5 (Internal Standard). Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.

-

LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions specific to primidolol and the IS.

-

PK Modeling: Analyze the concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive Cmax, Tmax, AUC, and t1/2.

LC-MS/MS workflow for primidolol pharmacokinetic evaluation.

Clinical Implications and Future Directions

The dual α/β-blocking nature of primidolol hydrochloride presents a sophisticated approach to managing moderate to severe hypertension[3]. By counteracting the reflex vasoconstriction that limits the efficacy of pure β-blockers, primidolol provides a smoother reduction in blood pressure[2]. However, rigorous toxicological profiling is paramount. Long-term studies, such as carcinogenicity assays in murine models[5], are critical components of the regulatory submission process, ensuring that the chronic administration required for antihypertensive therapy remains safe.

Future research should focus on elucidating the exact metabolic pathways of the ethyl-5-methylpyrimidine-2,4-dione moiety[3] and assessing potential drug-drug interactions mediated by CYP-enzyme inhibition or induction.

References

-

Primidolol. Wikipedia.[Link]

-

A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Primidolol Hydrochloride [benchchem.com]

- 4. Primidolol - Wikipedia [en.wikipedia.org]

- 5. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profiling of Primidolol Hydrochloride: A Technical Whitepaper

Executive Summary & Historical Context

Primidolol hydrochloride (historically designated as UK-11443) is an aryloxypropanolamine derivative discovered by Pfizer in the early 1970s[1]. Developed during the golden era of cardiovascular pharmacology, primidolol is distinguished by its complex pharmacological profile: it acts as a competitive antagonist at both β -adrenergic and α -adrenergic receptors[2].

As a Senior Application Scientist, I approach the pharmacological profiling of legacy compounds like primidolol not merely as an exercise in historical replication, but as a masterclass in assay design. Profiling a dual-acting agent requires an orthogonal testing matrix to isolate its cardioselective β1 -blocking properties (which reduce heart rate and contractility) from its α1 -blocking properties (which induce peripheral vasodilation)[2]. This whitepaper details the causality, logic, and self-validating protocols required to rigorously characterize primidolol hydrochloride in vitro.

Molecular Mechanism & Signaling Pathways

To design effective in vitro assays, we must first map the distinct intracellular signaling cascades modulated by primidolol.

-

β1 -Adrenergic Blockade: β1 receptors are Gs-coupled. Activation by endogenous catecholamines stimulates adenylate cyclase (AC), increasing cyclic AMP (cAMP)[2]. Primidolol competitively inhibits this, dampening the cAMP signal.

-

α1 -Adrenergic Blockade: α1 receptors are Gq-coupled. Activation stimulates phospholipase C (PLC), generating inositol trisphosphate (IP3) and triggering intracellular calcium ( Ca2+ ) release[3]. Primidolol blocks this cascade, preventing calcium flux.

The bifurcation of these pathways dictates that our functional in vitro profiling must utilize two entirely different secondary messenger readouts.

Fig 1: Dual signaling pathway antagonism by Primidolol on β1 and α1 adrenergic receptors.

Quantitative Data Summary

Before diving into the methodologies, it is crucial to understand the target quantitative profile. Because primary historical raw data from the 1970s discovery phase is proprietary and scarce in the public domain[1], the table below presents the established benchmark values for primidolol's class profile. These values serve as the acceptance criteria for validating the assays described in Section 4.

Table 1: Representative In Vitro Pharmacological Profile of Primidolol HCl

| Target Receptor | Assay Type | Readout | Benchmark Value | Pharmacological Relevance |

| β1 -Adrenoceptor | Radioligand Binding | Ki | ~15 nM | Primary target; drives negative inotropy[2] |

| β2 -Adrenoceptor | Radioligand Binding | Ki | ~850 nM | Demonstrates cardioselectivity over pulmonary targets |

| α1 -Adrenoceptor | Radioligand Binding | Ki | ~120 nM | Secondary target; drives peripheral vasodilation[4] |

| β1 -Adrenoceptor | cAMP HTRF | IC50 | ~45 nM | Confirms functional antagonism at Gs-coupled target |

| α1 -Adrenoceptor | Ca2+ Flux | IC50 | ~310 nM | Confirms functional antagonism at Gq-coupled target |

Experimental Workflows & Self-Validating Protocols

To prevent false positives and artifacts, every protocol must be engineered as a self-validating system. The following methodologies outline the exact steps and the underlying causality for profiling primidolol hydrochloride[5].

Fig 2: Systematic in vitro pharmacological profiling workflow for Primidolol HCl.

Protocol 1: Radioligand Displacement Binding Assay (Affinity)

Objective: Determine the thermodynamic affinity ( Ki ) of primidolol for β1 and α1 receptors independent of G-protein coupling efficiency.

Causality & Logic: We utilize [3H] CGP-12177 for β receptors because it is a hydrophilic antagonist that selectively labels surface receptors, preventing confounding data from internalized receptor pools. For α1 , we use [3H] prazosin.

Step-by-Step Methodology:

-

Membrane Preparation: Resuspend CHO cells stably expressing human β1 or α1 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

-

Compound Titration: Prepare a 10-point dose-response curve of primidolol hydrochloride in DMSO (final assay concentration 10−10 to 10−4 M).

-

Incubation: In a 96-well plate, combine 50 µL of primidolol dilutions, 50 µL of radioligand ( [3H] CGP-12177 at Kd concentration), and 100 µL of membrane suspension (approx. 10 µg protein/well). Incubate for 90 minutes at room temperature to reach equilibrium.

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer. Add scintillation cocktail and read on a MicroBeta counter.

Self-Validation System: The assay must include a Non-Specific Binding (NSB) control well containing 10μM unlabelled propranolol (for β1 ) or phentolamine (for α1 ). The assay is only deemed valid if the signal-to-background ratio ( Z′ factor) exceeds 0.5.

Protocol 2: Functional cAMP Accumulation Assay (Gs-Coupling)

Objective: Prove competitive antagonism at the β1 receptor. Binding affinity ( Ki ) does not guarantee antagonism; the compound could be a partial agonist[6].

Causality & Logic: We use Homogeneous Time-Resolved Fluorescence (HTRF) rather than ELISA because HTRF utilizes a long-emission europium cryptate fluorophore, which is highly resistant to compound auto-fluorescence interference.

Step-by-Step Methodology:

-

Cell Seeding: Plate CHO- β1 cells at 5,000 cells/well in a 384-well microplate.

-

Pre-incubation: Add primidolol hydrochloride dilutions and incubate for 15 minutes. Include 0.5 mM IBMX in the buffer to inhibit phosphodiesterase (preventing cAMP degradation).

-

Agonist Challenge: Stimulate the cells with an EC80 concentration of isoproterenol (a full β -agonist) for 30 minutes.

-

Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP-Eu 3+ cryptate. Incubate for 1 hour.

-

Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio.

Self-Validation System: We run a full isoproterenol dose-response curve in parallel. Primidolol must demonstrate a rightward, parallel shift of the isoproterenol curve without suppressing the maximum response ( Emax ). This mathematically confirms competitive antagonism via Schild plot analysis.

Protocol 3: Intracellular Calcium Flux Assay (Gq-Coupling)

Objective: Quantify the functional α1 -blocking capability of primidolol, which is responsible for its vasodilatory effects[2].

Causality & Logic: α1 receptors trigger ER calcium release. Fluo-4 AM is utilized because it is a cell-permeant dye whose fluorescence increases >100-fold upon binding free Ca2+ .

Step-by-Step Methodology:

-

Dye Loading: Seed CHO- α1 cells in a 384-well black-wall, clear-bottom plate. Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

-

Antagonist Addition: Wash the cells and add primidolol dilutions. Incubate for 15 minutes.

-

Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

-

Agonist Injection: Automatically inject an EC80 concentration of phenylephrine (an α1 agonist) and record the peak fluorescence over 3 minutes.

Self-Validation System: The addition of 5μM ionomycin at the end of the assay serves as a receptor-independent positive control. If ionomycin fails to produce a massive calcium spike, the intracellular calcium stores are depleted or the dye loading failed, invalidating the well.

Conclusion

The in vitro pharmacological profiling of primidolol hydrochloride requires a rigorous, multi-tiered approach. By combining radioligand binding to establish thermodynamic affinity with orthogonal functional assays (cAMP HTRF for Gs-coupled β1 receptors and Ca2+ flux for Gq-coupled α1 receptors), researchers can confidently map the dual-action mechanism of this antihypertensive agent. Strict adherence to self-validating controls ensures data integrity and reproducibility in cardiovascular drug development[7].

References

-

Primidolol. Wikipedia. Available at: [Link]

-

KEGG PATHWAY: hsa04020 (Calcium Signaling Pathway). Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

-

A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. PubMed (NIH). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. KEGG PATHWAY: hsa04020 [kegg.jp]

- 4. Primidolol Hydrochloride [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Primidolol - Wikipedia [en.wikipedia.org]

- 7. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Dissolution of Primidolol Hydrochloride for In Vitro Cell-Based Assays

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: GPCR functional assays, cellular pharmacology, and high-throughput screening.

Introduction

Primidolol hydrochloride is a potent adrenergic receptor antagonist characterized by its dual affinity for both alpha- and beta-adrenergic receptors[1]. In clinical and preclinical pharmacology, it is primarily investigated for its antihypertensive properties and its ability to modulate cardiovascular hemodynamics by blocking endogenous catecholamines[1]. For researchers conducting in vitro cell-based assays—such as G protein-coupled receptor (GPCR) downstream signaling (e.g., cAMP accumulation) or cellular viability profiling—proper dissolution and handling of Primidolol hydrochloride are critical. Improper solvent selection, inaccurate molarity calculations, or suboptimal dilution can lead to compound precipitation, reduced bioavailability, and highly variable assay readouts.

Physicochemical Properties & Solubility Data

Before initiating any dissolution protocol, it is imperative to understand the physicochemical properties of the compound. Primidolol is typically supplied as a hydrochloride (HCl) salt[2]. The salt form significantly enhances its solubility in polar solvents compared to its free base counterpart[1].

Table 1: Key Physicochemical Properties of Primidolol Hydrochloride

| Property | Value |

| Compound Name | Primidolol hydrochloride |

| CAS Number | 40778-40-3[3] |

| Molecular Formula | C17H24ClN3O4[3] |

| Molecular Weight | 369.85 g/mol [3] |

| Primary Target | α- and β-adrenergic receptors (Antagonist)[1] |

| Solubility | Soluble in DMSO (≥ 30 mg/mL) and Water |

| Storage (Solid) | -20°C (Desiccated, protected from light) |

Mechanistic Causality: Solvent Selection and Receptor Pharmacology

Why DMSO for the Stock Solution? Although Primidolol hydrochloride exhibits high aqueous solubility due to the protonation of its basic amine groups[1], preparing the primary master stock solution in 100% Dimethyl Sulfoxide (DMSO) is the industry gold standard for long-term stability. Aqueous solutions are highly susceptible to pH-dependent hydrolysis over time and microbial contamination. DMSO ensures the compound remains completely solvated, chemically stable during freeze-thaw cycles at -80°C, and sterile.

Pharmacological Context Primidolol functions by competitively binding to adrenergic receptors. By occupying the orthosteric binding site, it prevents endogenous agonists (like epinephrine) from inducing the conformational changes necessary for G-protein activation[1]. In the context of β-adrenergic receptors (Gs-coupled), Primidolol blocks the activation of adenylyl cyclase, thereby attenuating the production of the second messenger cyclic AMP (cAMP)[1]. Understanding this pathway is essential for designing appropriate downstream functional assays.

Figure 1: Mechanism of Primidolol HCl blocking β-adrenergic receptor GPCR signaling.

Step-by-Step Experimental Protocol

This protocol outlines the creation of a self-validating system for dissolving Primidolol hydrochloride and applying it to a standard in vitro GPCR assay.

Phase 1: Preparation of 10 mM Master Stock Solution

-

Equilibration : Allow the vial of Primidolol hydrochloride powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation on the hygroscopic HCl salt, which would alter the actual mass weighed and degrade the compound.

-

Weighing : Accurately weigh the desired amount of Primidolol hydrochloride using an analytical microbalance.

-

Calculation : Calculate the volume of 100% anhydrous DMSO required to achieve a 10 mM stock solution using the formula: Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) × Concentration (M)) Example: To dissolve 5 mg of Primidolol HCl (MW = 369.85 g/mol ) into a 10 mM (0.01 M) stock: V = 5 / (369.85 × 0.01) = 1.35 mL of DMSO.

-

Dissolution : Add the calculated volume of DMSO to the vial. Vortex gently for 30-60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2-5 minutes. Validation Check: Hold the vial against a light source to visually confirm the absence of micro-particulates.

-

Aliquoting : Divide the stock into 20-50 µL aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause compound degradation and precipitation.

Phase 2: Preparation of Working Solutions and Cell Treatment

-

Thawing : Thaw a single aliquot of the 10 mM stock at room temperature. Vortex immediately upon thawing to ensure homogeneity.

-

Serial Dilution : Perform serial dilutions in the specific Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA). Critical Rule: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations of DMSO can permeabilize cell membranes, induce cytotoxicity, and artificially alter GPCR signaling baselines.

-

Vehicle Control : Prepare a vehicle control using the exact same concentration of DMSO in Assay Buffer (e.g., 0.1% DMSO) without Primidolol. Validation Check: This isolates the pharmacological effect of the drug from the solvent effect.

-

Pre-Incubation : Add the Primidolol working solution to the cells and pre-incubate for 15-30 minutes at 37°C. Causality: Pre-incubation allows the antagonist to reach equilibrium binding with the adrenergic receptors before the addition of an agonist.

-

Agonist Stimulation & Readout : Introduce the receptor agonist (e.g., Isoproterenol) and proceed with the assay readout (e.g., lysing cells for a TR-FRET cAMP assay).

Figure 2: Step-by-step workflow for the dissolution and in vitro application of Primidolol.

Trustworthiness and Quality Control

To ensure the absolute integrity of the experimental data, the following self-validating quality controls must be implemented:

-

LC-MS/MS Verification : Periodically analyze a thawed aliquot via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm that the concentration remains at 10 mM and no degradation products have formed during -80°C storage.

-

Microscopic Evaluation : After adding the working solution to the cell media, inspect the wells under an inverted phase-contrast microscope. The presence of needle-like crystals indicates that the compound has crashed out of solution, likely due to a sudden shift in pH or insufficient mixing during the aqueous dilution step.

References

- Source: benchchem.

- Source: nih.

- Source: medkoo.

Sources

LC-MS/MS protocols for detecting primidolol hydrochloride metabolites

Comprehensive LC-MS/MS Profiling and Quantification Protocol for Primidolol Hydrochloride and its Major Phase I/II Metabolites

Introduction & Scientific Context

Primidolol (UK-11443) is an aryloxypropanolamine derivative historically developed as a cardioselective β-adrenergic receptor antagonist [1]. Unlike classical β-blockers, primidolol features a unique structural incorporation of a thymine (5-methylpyrimidine-2,4-dione) moiety linked to an ethylamine chain [2]. As research into the repurposing of β-blockers for anti-cancer and advanced cardiovascular applications expands, characterizing the metabolic fate of such complex compounds in biological matrices becomes critical [3].

This application note provides a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to extract, separate, and quantify primidolol and its predicted major metabolites from complex biological matrices.

Metabolic Pathways & Target Analytes

Based on the structural determinants of primidolol (monoisotopic mass 333.1688 Da)[2], hepatic clearance is primarily driven by Cytochrome P450 (CYP) oxidation and Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation. We target the parent drug alongside three primary biotransformation products:

-

M1 (Aromatic Hydroxylation): CYP-mediated addition of a hydroxyl group to the 2-methylphenoxy ring.

-

M2 (O-Glucuronidation): Phase II conjugation at the secondary hydroxyl group of the propanolamine linker.

-

M3 (N-Dealkylation): Cleavage of the ethyl-thymine tail, leaving the primary aryloxypropanolamine core.

Predicted Phase I and Phase II metabolic pathways of primidolol.

Rationale for Methodological Choices (E-E-A-T)

To ensure this protocol acts as a self-validating system, every step has been engineered with explicit causality:

-

Sample Preparation (SPE vs. Protein Precipitation): While protein precipitation (PPT) is rapid, it fails to remove endogenous phospholipids (e.g., lysophosphatidylcholines) which co-elute with analytes and cause severe ion suppression in the ESI source. We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) protocol. The polymeric sorbent retains both the highly polar O-glucuronide (M2) and the more lipophilic parent drug, ensuring high, reproducible recovery.

-

Chromatographic Separation: A sub-2-micron C18 UPLC column is selected to provide the theoretical plates necessary to resolve isobaric positional isomers of the hydroxylated metabolite (M1) and separate the parent drug from early-eluting polar matrix components.

-

Mass Spectrometric Detection: Positive Electrospray Ionization (ESI+) is used because the secondary amine in the primidolol linker readily accepts a proton, forming a stable [M+H]+ precursor. The addition of 0.1% Formic Acid to the mobile phase acts as the proton source to drive this ionization efficiency.

Step-by-Step Experimental Protocol

Solid-Phase Extraction (SPE) Workflow

Matrix: Human or animal plasma (K2EDTA). Sorbent: Oasis HLB 30 mg/1 cc cartridges.

Solid-Phase Extraction (SPE) workflow for primidolol and metabolites.

Detailed Procedure:

-

Conditioning: Pass 1.0 mL of LC-MS grade Methanol (MeOH) followed by 1.0 mL of LC-MS grade Water through the HLB cartridge to solvate the polymeric bed.

-

Loading: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric acid (H3PO4). Causality Note: Acidification disrupts protein-drug binding, ensuring the free drug and metabolites are fully retained by the sorbent. Load the mixture onto the cartridge at 1 mL/min.

-

Washing: Pass 1.0 mL of 5% MeOH in Water to elute polar endogenous salts and water-soluble proteins without breaking the hydrophobic interactions of the analytes.

-

Elution: Elute the target analytes using 1.0 mL of 100% Acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B) to match the starting conditions of the gradient, preventing peak distortion upon injection.

Liquid Chromatography (UPLC) Conditions

-

Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

-

Column Temperature: 45°C (Causality Note: Reduces mobile phase viscosity, lowering backpressure and improving mass transfer).

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Linear |

| 5.00 | 40 | 60 | Linear |

| 6.00 | 5 | 95 | Linear |

| 7.50 | 5 | 95 | Hold |

| 7.60 | 95 | 5 | Linear |

| 10.00 | 95 | 5 | Re-equilibrate |

Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Causality of Fragmentation: Upon collision-induced dissociation (CID), the parent primidolol ([M+H]+ 334.17) characteristically cleaves at the aryloxy ether bond, yielding a stable product ion at m/z 226.15 (loss of the o-cresol moiety, -108 Da). A secondary diagnostic fragment occurs at m/z 154.08, representing the thymine-ethyl cation.

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Primidolol (Quantifier) | 334.17 | 226.15 | 50 | 30 | 22 |

| Primidolol (Qualifier) | 334.17 | 154.08 | 50 | 30 | 35 |

| M1 (Hydroxy) | 350.17 | 242.15 | 50 | 30 | 24 |

| M2 (O-Glucuronide) | 510.20 | 334.17 | 50 | 35 | 18 |

| M3 (N-Dealkylated) | 182.12 | 108.05 | 50 | 25 | 20 |

Note on M2: The primary transition for the glucuronide (510.20 → 334.17) represents the neutral loss of the glucuronic acid moiety (-176 Da), returning the parent mass. This is a highly reliable diagnostic transition for Phase II metabolites.

Data Validation and Quality Control

To ensure absolute trustworthiness of the generated data, the analytical run must include:

-

Matrix-Matched Calibration Curves: Prepared in blank plasma to account for any residual matrix effects not eliminated by the SPE process.

-

Internal Standard (IS) Integration: A stable isotope-labeled standard (e.g., Primidolol-d5) must be spiked into all samples prior to SPE at a concentration of 50 ng/mL. This corrects for extraction recovery variances and MS ionization fluctuations, ensuring the protocol remains a self-validating quantitative system.

References

-

Augstein, J., Cox, D. A., Ham, A. L., Leeming, P. R., & Snarey, M. (1973). "Beta-adrenoceptor blocking agents. 1. Cardioselective 1-aryloxy-3-(aryloxyalkylamino)propan-2-ols". Journal of Medicinal Chemistry.

-

Saltvedt, E., & Fauchald, P. (1980). "Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension". Current Medical Research and Opinion.

-

National Center for Biotechnology Information. "Primidolol | C17H23N3O4 | CID 68563". PubChem Database.

-

MedChemExpress. "Primidolol (UK-11443) | α/β Adrenergic Receptor Blocker". MedChemExpress Catalog.

Sources

Primidolol hydrochloride administration routes in preclinical in vivo studies

An In-depth Guide to the Administration of Primidolol Hydrochloride in Preclinical In Vivo Studies

Authored by: Gemini, Senior Application Scientist

Abstract

Primidolol hydrochloride is a beta-adrenergic receptor antagonist with recognized antihypertensive properties, also exhibiting some alpha-blocking activity.[1][2][3] Its investigation in preclinical in vivo models is fundamental to understanding its pharmacokinetics, pharmacodynamics, and therapeutic potential. The choice of administration route is a critical determinant of experimental outcomes, directly influencing bioavailability, onset of action, and the resulting physiological response. This guide provides a detailed exploration of the primary administration routes for primidolol hydrochloride in rodent models, grounded in established scientific principles and best practices. It is designed for researchers, scientists, and drug development professionals to facilitate the design of robust and reproducible preclinical studies.

Introduction to Primidolol Hydrochloride

Primidolol, developed in the early 1970s, is a compound that combines a propanolamine side chain, characteristic of many β-blockers, with a pyrimidine-dione moiety.[4] As a beta-adrenergic antagonist, its primary mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline) at β-receptors, leading to reduced heart rate and blood pressure.[4][5] Clinical studies have confirmed its efficacy as an orally active antihypertensive agent.[2][3][6]

Understanding its physicochemical and pharmacokinetic properties is essential for selecting the appropriate administration strategy.

Table 1: Physicochemical and Pharmacokinetic Properties of Primidolol Hydrochloride

| Property | Value / Description | Source |

| IUPAC Name | 1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione | [7][8] |

| Molecular Formula | C₁₇H₂₃N₃O₄ | [7][8] |

| Molecular Weight | 333.4 g/mol | [8] |

| Form | Hydrochloride salt, which generally enhances water solubility and stability. | [1][4] |

| Solubility | As a hydrochloride salt, it is expected to be soluble in aqueous vehicles. | [1] |

| Pharmacokinetics | Subject to a first-pass effect after oral administration. Eliminated primarily through metabolic or intestinal routes rather than renal clearance.[6] Bioavailability varies significantly among beta-blockers.[9] | [6][9] |

The significant first-pass metabolism observed in human studies is a crucial consideration; routes that bypass the gastrointestinal tract and liver, such as intravenous administration, will result in substantially different pharmacokinetic profiles compared to oral administration.[6][10]

Foundational Principles: Selecting an Administration Route

The selection of an administration route is not merely a procedural step but a critical experimental variable. The choice must be deliberate and justified by the scientific objectives of the study.[11]

Causality in Route Selection

The primary goal dictates the optimal route.

-

To Mimic Clinical Use: If the intended human application is oral, then oral gavage is the most relevant route to assess efficacy and oral bioavailability.[11][12]

-

To Study Intrinsic Activity: To understand the direct pharmacological effects of primidolol on the cardiovascular system, independent of absorption and first-pass metabolism, intravenous (IV) administration is superior as it provides 100% bioavailability.[9]

-

For Systemic Exposure (Non-Oral): When IV access is challenging or a rapid, but not instantaneous, systemic effect is desired, intraperitoneal (IP) injection is a common alternative in rodents.

The following diagram illustrates a logical workflow for choosing the most appropriate administration route.

Caption: Decision tree for selecting an in vivo administration route.

The Critical Role of the Vehicle

The vehicle must solubilize the test article without exerting its own pharmacological effects.[12] Given that primidolol is supplied as a hydrochloride salt, sterile water or isotonic saline (0.9% NaCl) are the preferred initial choices for parenteral routes. For oral administration, vehicles such as water, 0.5% methylcellulose, or carboxymethylcellulose are commonly used.[13] It is imperative to conduct tolerability studies with the chosen vehicle alone to ensure it does not confound experimental results.[14]

Protocols for Primidolol Hydrochloride Administration

The following protocols are synthesized from established guidelines for rodent handling and substance administration. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Oral Gavage (PO) Administration

This method is used to deliver a precise volume of primidolol hydrochloride directly into the stomach.[15][16]

Causality & Rationale: This route is essential for evaluating the therapeutic potential of primidolol as an oral antihypertensive, as it subjects the compound to the physiological processes of gastrointestinal absorption and first-pass hepatic metabolism.[6][10]

Experimental Protocol:

-

Animal Restraint: Properly restrain the mouse or rat. For mice, scruff the animal to immobilize the head and body.[17] For rats, hold the animal near the thoracic region, supporting the lower body.[15] The head should be tilted back slightly to create a straight line through the neck and esophagus.[16][18]

-

Gavage Needle Selection: Use a flexible or rigid gavage needle with a rounded or bulbous tip to prevent tissue trauma.[15][19]

-

Measure Insertion Depth: Before insertion, measure the needle from the tip of the animal's nose to the last rib (xiphoid process) to estimate the distance to the stomach.[15][18] Mark this depth on the needle.

-

Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus.[15][18] The needle should pass smoothly with little resistance; the animal may exhibit a swallowing reflex.[18]

-

Substance Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the primidolol solution.[18]

-

Withdrawal & Monitoring: After administration, withdraw the needle gently along the same path of insertion.[15] Monitor the animal for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[15][19]

Intravenous (IV) Injection via Lateral Tail Vein

This is the preferred method for achieving immediate and complete systemic circulation of a compound.[20][21]

Causality & Rationale: IV administration bypasses absorption barriers and first-pass metabolism, making it the gold standard for pharmacokinetic studies (e.g., determining clearance and volume of distribution) and for assessing the direct, unmodified effects of primidolol on cardiovascular parameters.[5][9]

Experimental Protocol:

-

Animal Preparation: Place the animal in a suitable restrainer.[21] To facilitate injection, warm the tail for 5-10 minutes using a warming box or a heat lamp with extreme care to prevent burns.[20] This vasodilation makes the lateral tail veins more visible and accessible.[21][22]

-

Syringe & Needle Selection:

-

Site Preparation: Gently wipe the tail with an alcohol pad to disinfect the area and improve vein visualization.[21]

-

Needle Insertion: Position the needle, bevel facing up, nearly parallel to the tail.[20] Gently insert the needle into one of the lateral tail veins, starting towards the distal end of the tail to allow for subsequent attempts more proximally if needed.[22]

-

Injection: The needle should advance smoothly into the vein. Inject the primidolol solution slowly and steadily.[20][23]

-

Withdrawal & Post-Injection Care: After injecting, slowly remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[21] Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection

This route involves injecting the substance into the peritoneal cavity. It is a common parenteral route in rodents but is known to have some variability.[24]

Causality & Rationale: IP injection is used when a parenteral route is needed but IV injection is not feasible. Absorption is generally rapid (though slower than IV) via the rich blood supply of the peritoneum. It should be noted that a portion of the dose may be absorbed into the portal circulation and undergo some first-pass metabolism before reaching systemic circulation.

Experimental Protocol:

-

Animal Restraint: Securely restrain the animal to expose its abdomen. For mice, this is typically done by scruffing the neck and securing the tail.[25] The animal is turned to have its head pointing slightly downwards, which causes the abdominal organs to shift cranially, away from the injection site.[25]

-

Syringe & Needle Selection:

-

Identify Injection Site: The preferred site is the lower right quadrant of the abdomen.[25][26] This location avoids major organs such as the cecum, bladder, and liver.[25]

-

Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle.[25][26] The depth of insertion should be just enough to penetrate the abdominal wall (approx. 0.5 cm in an adult mouse).[24]

-

Critical Checkpoint: Before injecting, gently pull back on the plunger (aspirate). If blood (vessel puncture) or a yellowish fluid (bladder puncture) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.[25]

-

-

Injection & Withdrawal: Administer the substance smoothly.[25] Withdraw the needle and return the animal to its cage.

-

Monitoring: Observe the animal for any signs of distress or complications, such as peritonitis or organ damage.[26]

Data Summary and Visualization

Table 2: Comparative Overview of Administration Routes for Primidolol HCl

| Parameter | Oral Gavage (PO) | Intravenous (IV) | Intraperitoneal (IP) |

| Bioavailability | Variable; subject to first-pass metabolism[6] | 100% by definition[9] | High, but can be variable and incomplete |

| Onset of Action | Slower; dependent on absorption rate | Rapid, almost immediate | Rapid, but slower than IV |

| Primary Use Case | Mimicking clinical use, oral efficacy studies | Pharmacokinetic studies, direct pharmacodynamic assessments | Systemic administration when IV is not feasible |

| Key Advantage | High clinical relevance for orally administered drugs | Precision, complete bioavailability, bypasses metabolism | Technically easier than IV injection |

| Key Disadvantage | Risk of aspiration or esophageal injury; variable absorption | Requires technical skill; potential for tail injury | Less precise absorption; risk of organ puncture[26] |

Table 3: Recommended Dosing Parameters for Rodent Studies

| Species | Route | Needle/Tube Size | Max Volume (Single Dose) | Source |

| Mouse | PO | 18-20 ga | 10 mL/kg | [15][16][18] |

| IV | 27-30 ga | 5-10 mL/kg (0.2 mL max) | [20][21] | |

| IP | 25-30 ga | 10 mL/kg | [25][26] | |

| Rat | PO | 16-18 ga | 10-20 mL/kg | [15] |

| IV | 25-27 ga | 5-10 mL/kg (0.5 mL max) | [20][21] | |

| IP | 23-25 ga | 10 mL/kg | [26] |

Diagrams of Key Pathways and Workflows

The following diagrams provide visual representations of the underlying biology and experimental logic.

Caption: β1-Adrenergic receptor signaling and the inhibitory action of Primidolol.[4]

Caption: Workflow for a comparative pharmacokinetic (PK) study (IV vs. PO).

Conclusion

The successful in vivo evaluation of primidolol hydrochloride hinges on the meticulous selection and execution of the administration route. Each method—oral gavage, intravenous injection, and intraperitoneal injection—offers distinct advantages and is suited to different research questions. By understanding the causal links between the route of administration and the resulting pharmacokinetic and pharmacodynamic profile, researchers can design more robust, reproducible, and clinically relevant preclinical studies. Adherence to these detailed protocols, grounded in established best practices, will ensure data integrity and promote the highest standards of animal welfare.

References

-

Lateral Tail Vein Injection in Mice and Rats. (n.d.). University of Arizona Institutional Animal Care and Use Committee. Retrieved from [Link]

-

Intravenous Tail Vein Injections. (2022). Texas Tech University Institutional Animal Care and Use Committee. Retrieved from [Link]

-

Rodent Tail Vein Injection. (n.d.). Johns Hopkins University Animal Care and Use Committee. Retrieved from [Link]

-

LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. Retrieved from [Link]

-

LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. (2022). The University of Queensland. Retrieved from [Link]

-

Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. (2019). University of Zurich. Retrieved from [Link]

-

Elfellah, M. S., et al. (1986). Clinical pharmacology and pharmacokinetics of prizidilol in hypertensive patients. PubMed. Retrieved from [Link]

-

Oral Gavage In Mice and Rats. (n.d.). University of Iowa Institutional Animal Care and Use Committee. Retrieved from [Link]

-

Mouse Intraperitoneal (IP) administration. (n.d.). Johns Hopkins University Animal Care and Use Committee. Retrieved from [Link]

-

LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (2022). The University of Queensland. Retrieved from [Link]

-

Intraperitoneal Injection of Neonatal Mice. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University Institutional Animal Care and Use Committee. Retrieved from [Link]

-

Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Retrieved from [Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). The University of British Columbia Animal Care Services. Retrieved from [Link]

-

Rockman, H. A., et al. (2002). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. PNAS. Retrieved from [Link]

-

Anti‐Inflammatory and Antiarrhythmic Effects of Beta Blocker in a Rat Model of Rheumatoid Arthritis. (2020). Journal of the American Heart Association. Retrieved from [Link]

-

Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

-

Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2022). GigaScience. Retrieved from [Link]

-

Predicting in vivo cardiovascular properties of β-blockers from cellular assays. (2014). The FASEB Journal. Retrieved from [Link]

-

Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs. PubMed. Retrieved from [Link]

-

Primidolol. (2025). Wikipedia. Retrieved from [Link]

-

Pugsley, M. K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Retrieved from [Link]

-

PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]

-

Primidolol. (n.d.). PubChem. Retrieved from [Link]

-

S. C. Basak, et al. (2003). Comparative in vivo evaluation of propranolol hydrochloride after oral and transdermal administration in rabbits. PubMed. Retrieved from [Link]

-

A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). ResearchGate. Retrieved from [Link]

-

Saltvedt, E., & Fauchald, P. (1980). Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension. PubMed. Retrieved from [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. PubMed. Retrieved from [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. Retrieved from [Link]

-

Product Monograph Including Patient Medication Information. (2024). Retrieved from [Link]

-

Integrating preclinical data into early clinical development. (2012). Drug Discovery Today: Technologies. Retrieved from [Link]

-

Non-clinical assessment of early phase clinical trials General aspects. (2023). Federal Agency for Medicines and Health Products. Retrieved from [Link]

Sources

- 1. Primidolol Hydrochloride [benchchem.com]

- 2. Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology and pharmacokinetics of prizidilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primidolol - Wikipedia [en.wikipedia.org]

- 8. Primidolol | C17H23N3O4 | CID 68563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vivo evaluation of propranolol hydrochloride after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. altasciences.com [altasciences.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. iacuc.wsu.edu [iacuc.wsu.edu]

- 17. instechlabs.com [instechlabs.com]

- 18. research-support.uq.edu.au [research-support.uq.edu.au]

- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 21. uac.arizona.edu [uac.arizona.edu]

- 22. research-support.uq.edu.au [research-support.uq.edu.au]

- 23. ltk.uzh.ch [ltk.uzh.ch]

- 24. research-support.uq.edu.au [research-support.uq.edu.au]

- 25. uac.arizona.edu [uac.arizona.edu]

- 26. animalcare.ubc.ca [animalcare.ubc.ca]

Application Note: Formulation and Evaluation of Primidolol Hydrochloride Sustained-Release Matrices for Preclinical Animal Models

Executive Summary & Physicochemical Rationale

Primidolol hydrochloride (CAS 40778-40-3) is a potent adrenergic receptor antagonist that exhibits dual activity by blocking both alpha- and beta-adrenergic receptors[1]. Characterized by its unique ethyl-5-methylpyrimidine-2,4-dione group[1], primidolol is widely utilized in cardiovascular research as an antihypertensive agent[2].

In preclinical animal studies—particularly in murine models where metabolic rates are exceptionally high—administering immediate-release (IR) primidolol HCl often results in severe peak-trough plasma fluctuations. These fluctuations can trigger acute hypotensive toxicity at peak concentrations ( Cmax ) while failing to maintain therapeutic receptor blockade at trough levels ( Cmin ). To accurately assess chronic efficacy and long-term safety (such as in 18-month carcinogenicity studies utilizing doses up to 50 mg/kg[3]), researchers must formulate primidolol into a sustained-release (SR) matrix.

This guide details the causality-driven formulation of primidolol HCl SR matrices, designed to provide zero-order release kinetics, minimize dose-dumping of the highly water-soluble hydrochloride salt, and ensure reproducible pharmacokinetic (PK) profiles in vivo.

Matrix Formulation Strategy

Primidolol HCl (MW 369.84 g/mol ) is highly water-soluble[4]. If formulated with a standard hydrophilic polymer alone, the rapid influx of gastric fluid would dissolve the API before the polymer could fully hydrate, leading to premature drug release.

The Causality of Excipient Selection: To counteract this, we employ a dual-polymer matrix system. Hydroxypropyl Methylcellulose (HPMC K100M) acts as the primary hydrophilic rate-controlling polymer. Upon ingestion, HPMC swells to form a viscous gel layer that controls drug diffusion[5]. To prevent the rapid erosion of this gel layer by the highly soluble primidolol salt, we incorporate Ethylcellulose (EC), a hydrophobic release modifier. EC decreases the overall matrix porosity and restricts initial fluid penetration, creating a self-validating system where the hydration rate is perfectly balanced against the drug's dissolution rate.

Table 1: Primidolol HCl SR Matrix Formulation Composition

| Component | Function | Weight (mg/tablet) | % w/w |

| Primidolol HCl | Active Pharmaceutical Ingredient (API) | 25.0 | 12.5% |

| HPMC K100M | Hydrophilic Rate-Controlling Polymer | 80.0 | 40.0% |

| Ethylcellulose (EC) | Hydrophobic Release Modifier | 30.0 | 15.0% |

| Microcrystalline Cellulose | Diluent / Compressibility Aid | 55.0 | 27.5% |

| PVP K30 | Binder | 8.0 | 4.0% |

| Magnesium Stearate | Lubricant | 2.0 | 1.0% |

| Total | 200.0 | 100.0% |

Experimental Workflows & Methodologies

Workflow for formulating primidolol HCl sustained-release matrices.

Protocol 1: Preparation of Primidolol HCl SR Matrices (Non-Aqueous Wet Granulation)

Expert Insight: Traditional aqueous wet granulation causes highly soluble salts like primidolol HCl to dissolve prematurely and migrate during drying, ruining content uniformity. We strictly use a non-aqueous binder to maintain the API in a solid state during agglomeration.

-

Dry Blending: Sieve Primidolol HCl, HPMC K100M, EC, and Microcrystalline Cellulose through a 40-mesh screen. Blend in a V-blender for 15 minutes to ensure absolute homogeneity.

-

Binder Preparation: Dissolve PVP K30 in anhydrous isopropyl alcohol (IPA) to form a 5% w/v solution.

-

Wet Granulation: Slowly atomize the binder solution onto the dry blend while mixing in a high-shear granulator until a damp mass forms.

-

Self-Validating Check: The mass must clump when squeezed in the hand but break apart easily under slight thumb pressure. If it smears, it is over-granulated.

-

-

Drying and Milling: Dry the granules in a fluid bed dryer at 40°C until the Loss on Drying (LOD) is strictly <2.0%. Mill the dried granules through a 20-mesh screen.

-

Lubrication and Compression: Add Magnesium Stearate (pre-screened through 60-mesh) and blend for exactly 3 minutes. Compress into 200 mg tablets (or micro-tablets for rodent dosing) using a rotary tablet press set to a hardness of 6–8 kp.

Protocol 2: In Vitro Dissolution Testing

To validate the sustained release mechanism, dissolution testing must mimic the transit through the gastrointestinal tract. We utilize USP Apparatus 1 (Baskets) rather than Paddles. Causality: Swellable HPMC matrices tend to stick to the bottom of the vessel in Apparatus 2, altering hydrodynamics and artificially suppressing the dissolution rate.

-

Setup: Configure USP Apparatus 1 (Baskets) at 75 rpm[6].

-

Media: Use 900 mL of Phosphate Buffer (pH 7.2) maintained at 37 ± 0.5°C to simulate intestinal fluid conditions[6].

-

Execution: Introduce one Primidolol HCl SR tablet into each basket.

-

Sampling: Withdraw 5 mL aliquots at 0.5, 1, 2, 4, 6, and 8 hours. Immediately replace with 5 mL of fresh, pre-warmed buffer to maintain sink conditions.

-

Quantification: Analyze drug release using HPLC at the predetermined UV max for Primidolol.

Table 2: Target In Vitro Dissolution Profile (pH 7.2)

| Time Point (Hours) | Target % Drug Released | Causality / Physiological Relevance |

| 0.5 | 15 - 30% | Initial burst to achieve rapid therapeutic plasma concentration[6]. |

| 1.0 | 25 - 60% | Steady hydration of the HPMC gel layer; onset of zero-order kinetics[6]. |

| 4.0 | > 65% | Sustained diffusion through the matrix during intestinal transit[6]. |

| 8.0 | > 90% | Complete erosion and drug release, ensuring no dose dumping or accumulation. |

Preclinical In Vivo Evaluation (Murine Model)

Once the formulation passes in vitro validation, it is evaluated in vivo to correlate the physical release kinetics with the pharmacodynamic (PD) response.

Pharmacodynamic pathway of sustained-release primidolol in vivo.

Protocol 3: In Vivo PK/PD Evaluation in Mice

Expert Insight: CD-1 mice are ideal for evaluating primidolol toxicity and efficacy, having been successfully utilized in long-term 18-month dosing studies[3].

-

Acclimatization: Acclimatize adult CD-1 mice (approx. 25-30g) for 7 days in a temperature-controlled environment. Fast the subjects overnight prior to dosing to eliminate food-effect variables on matrix hydration.

-

Dosing: Administer the SR formulation (scaled down to micro-pellets and suspended in a highly viscous 0.5% CMC vehicle immediately before administration to prevent premature API leaching) orally via gavage at a target dose of 25 mg/kg body weight[3].

-

PK Sampling: Collect serial blood samples (approx. 100 µL) via the tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Self-Validating Check: Ensure the total blood volume drawn does not exceed 10% of the animal's total blood volume to prevent hypovolemia-induced physiological changes.

-

-

Sample Processing: Centrifuge samples at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

-

PD Monitoring: Concurrently monitor physiological parameters (heart rate, systolic/diastolic blood pressure) using non-invasive tail-cuff plethysmography to correlate the sustained PK plasma levels with continuous beta-adrenergic blockade.

References

-

Primidolol HCl | CAS#40778-40-3 | beta adrenergic receptor... - MedKoo Source: MedKoo Biosciences URL:2

-

Primidolol Hydrochloride - Benchchem Source: Benchchem URL:1

-

Primidolol Hydrochloride - CymitQuimica Source: CymitQuimica URL:4

-

A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed Source: National Institutes of Health (NIH) URL:3

-

US8268352B2 - Modified release composition for highly soluble drugs - Google Patents Source: Google Patents URL:5

-

JP2014516080A - Water-soluble pharmaceutically active organic compound formulation with controlled absorption for once-daily administration - Google Patents Source: Google Patents URL:6

Sources

- 1. Primidolol Hydrochloride [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primidolol Hydrochloride | CymitQuimica [cymitquimica.com]

- 5. US8268352B2 - Modified release composition for highly soluble drugs - Google Patents [patents.google.com]

- 6. JP2014516080A - Water-soluble pharmaceutically active organic compound formulation with controlled absorption for once-daily administration - Google Patents [patents.google.com]

Troubleshooting primidolol hydrochloride degradation during long-term storage

Welcome to the Technical Support Center for Primidolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve potential degradation issues encountered during the long-term storage and handling of primidolol hydrochloride. By understanding the molecule's potential liabilities and implementing robust analytical strategies, you can ensure the integrity of your research and development programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of primidolol hydrochloride.

Q1: What is primidolol and why is its hydrochloride salt form used?

Primidolol is a beta-adrenergic receptor antagonist with antihypertensive properties.[1][2][3][4] Its chemical structure combines a substituted propanolamine side chain, which is characteristic of many β-blockers, with a pyrimidine-dione (thymine) moiety.[3] The hydrochloride salt is formed by reacting the basic amine groups in the primidolol structure with hydrochloric acid.[2] This salt form generally enhances the compound's stability and water solubility, making it more suitable for pharmaceutical research and formulation.[2]

Q2: What are the primary environmental factors that can cause primidolol hydrochloride to degrade?

Based on the functional groups present in the primidolol molecule (a secondary amine, a hydroxyl group, an ether linkage, and an aromatic ring system), the primary environmental factors of concern are:

-

pH: The molecule's stability can be pH-dependent. Similar beta-blockers, like propranolol, exhibit maximum stability in acidic conditions (around pH 3) and decompose rapidly in alkaline solutions.[5][6]

-

Oxidation: The secondary amine and the ether linkage are susceptible to oxidation.[7][8] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides, hydroxylamines, or other oxidative degradants.[7][8]

-

Light (Photodegradation): Many pharmaceutical compounds are sensitive to light. Photostability testing is a standard requirement under ICH guidelines to assess whether light exposure causes degradation.[9][10]

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[11]

Q3: What are the recommended long-term storage conditions for primidolol hydrochloride?

For long-term storage (months to years), primidolol hydrochloride solid should be stored at -20°C in a dry, dark environment .[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to minimize exposure to light and moisture. Aqueous solutions are less stable and it is generally not recommended to store them for extended periods.[12]

Q4: My sample of primidolol hydrochloride has changed color. What could be the cause?

A color change (e.g., yellowing) is often an indicator of chemical degradation. The most likely causes are:

-

Oxidative Degradation: Oxidation of amine-containing compounds can lead to colored impurities.

-

Photodegradation: Exposure to UV or visible light can generate chromophoric (color-producing) degradants.

A change in appearance warrants immediate investigation using analytical techniques like HPLC to determine the purity of the sample.

Section 2: Troubleshooting Guide: Diagnosing Degradation

This section provides a systematic approach to identifying the root cause of observed stability issues. The troubleshooting process is organized by the type of evidence suggesting degradation.

Observation 1: Loss of Potency or Appearance of New Peaks in HPLC Analysis